2-[4-(difluoromethyl)-2-fluorophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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Overview
Description
2-[4-(difluoromethyl)-2-fluorophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boronic ester compound that has gained attention in the field of organic chemistry due to its unique structural features and reactivity. The presence of difluoromethyl and fluorophenyl groups imparts distinct chemical properties, making it a valuable intermediate in various synthetic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(difluoromethyl)-2-fluorophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 4-(difluoromethyl)-2-fluorophenylboronic acid with pinacol in the presence of a dehydrating agent. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the boronic ester. The reaction conditions often include the use of an inert atmosphere, such as nitrogen or argon, and a temperature range of 0°C to room temperature to ensure optimal yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and cost-effectiveness. Automation and continuous flow reactors are often employed to enhance reaction control and scalability .
Chemical Reactions Analysis
Types of Reactions
2-[4-(difluoromethyl)-2-fluorophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various types of chemical reactions, including:
Oxidation: The boronic ester can be oxidized to the corresponding boronic acid using oxidizing agents such as hydrogen peroxide or sodium perborate.
Reduction: Reduction reactions can convert the difluoromethyl group to a methyl group using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, sodium perborate, and other mild oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Palladium catalysts, aryl halides, and bases such as potassium carbonate.
Major Products Formed
Oxidation: 4-(difluoromethyl)-2-fluorophenylboronic acid.
Reduction: 2-[4-(methyl)-2-fluorophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane.
Substitution: Biaryl compounds with various functional groups depending on the aryl halide used.
Scientific Research Applications
2-[4-(difluoromethyl)-2-fluorophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is widely used in scientific research due to its versatility:
Chemistry: It serves as a key intermediate in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibitors and as a building block for bioactive molecules.
Medicine: It is involved in the synthesis of potential drug candidates, particularly those targeting cancer and infectious diseases.
Mechanism of Action
The mechanism of action of 2-[4-(difluoromethyl)-2-fluorophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves its ability to participate in cross-coupling reactions, particularly the Suzuki-Miyaura reaction. The boronic ester group interacts with palladium catalysts to form a palladium-boron complex, which then undergoes transmetalation with an aryl halide. This is followed by reductive elimination to form the desired biaryl product. The difluoromethyl and fluorophenyl groups enhance the reactivity and stability of the compound, making it a valuable reagent in organic synthesis .
Comparison with Similar Compounds
Similar Compounds
- 4-(difluoromethyl)-2-fluorophenylboronic acid
- 2-[4-(methyl)-2-fluorophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- Difluoromethyl 2-pyridyl sulfone
Uniqueness
2-[4-(difluoromethyl)-2-fluorophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to the presence of both difluoromethyl and fluorophenyl groups, which impart distinct electronic and steric properties. These features enhance its reactivity in cross-coupling reactions and make it a valuable intermediate in the synthesis of complex organic molecules .
Properties
CAS No. |
2410032-62-9 |
---|---|
Molecular Formula |
C13H16BF3O2 |
Molecular Weight |
272.1 |
Purity |
95 |
Origin of Product |
United States |
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